
(S)-2-(6-(Quinolin-2-ylmethoxy)naphthalen-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(6-(Quinolin-2-ylmethoxy)naphthalen-2-yl)propanoic acid is a chiral naphthalene-propanoic acid derivative structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen. The compound features a quinolin-2-ylmethoxy substituent at the 6-position of the naphthalene ring, distinguishing it from other analogs.
Métodos De Preparación
Retrosynthetic Analysis of (S)-2-(6-(Quinolin-2-ylmethoxy)naphthalen-2-yl)propanoic Acid
The target molecule can be dissected into three primary components:
-
Naphthalene core with methoxy and propanoic acid substituents
-
Quinolin-2-ylmethoxy ether linkage
-
(S)-configured chiral center at the α-carbon of the propanoic acid
Strategic bond disconnections reveal two viable synthetic pathways:
-
Pathway A : Coupling pre-formed 6-hydroxy-2-naphthylpropanoic acid derivatives with quinolin-2-ylmethyl electrophiles
-
Pathway B : Late-stage introduction of the propanoic acid moiety onto a naphthalene-quinoline ether scaffold
Synthesis of the Naphthalene Core
Friedel-Crafts Acylation Route
The naphthalene backbone is typically constructed via Friedel-Crafts acylation of 2-methoxynaphthalene, as demonstrated in the synthesis of structurally related NSAIDs .
Key Steps :
-
Regioselective acylation at the C-6 position using acetyl chloride/AlCl₃ in dichloromethane (Yield: 78–85%)
-
α-Methylation of ketone intermediates via enolate formation with LDA/MeI (Diastereomeric ratio: 3:1)
-
Wolff-Kishner reduction to convert ketones to methylene groups (NH₂NH₂, KOH/ethylene glycol, 160°C)
Challenges :
-
Competing C-1 acylation (15–20% byproduct)
-
Over-reduction during hydrazone decomposition
Hydroperoxidation Approach
Patent literature describes an alternative route using 2,6-diisopropylnaphthalene (DIPN) oxidation :
Process Flow :
-
Hydroperoxidation : DIPN + O₂ → 2-(1-hydroperoxy-1-methylethyl)-6-isopropylnaphthalene (Co(OAc)₂ catalyst, 75°C)
-
Acid-catalyzed rearrangement : HCl-mediated conversion to 2-hydroxy-6-isopropylnaphthalene
-
Methylation : CH₃I/K₂CO₃ in acetone (Yield: 91%)
Advantages :
-
Continuous process compatibility
-
High regioselectivity (>98%)
Installation of the Quinolin-2-ylmethoxy Group
Williamson Ether Synthesis
The quinoline ether linkage is established via nucleophilic aromatic substitution:
Protocol :
-
Synthesize quinolin-2-ylmethanol through:
-
Pd-catalyzed cross-coupling of 2-bromoquinoline with trimethylsilylmethanol
-
TBAF-mediated desilylation (Yield: 68%)
-
-
Convert to quinolin-2-ylmethyl bromide using PBr₃ in THF (0°C, 2 hr)
-
Couple with 6-hydroxy-2-naphthylpropanoate ester (K₂CO₃, DMF, 80°C)
Optimization Data :
Base | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|
K₂CO₃ | DMF | 80 | 75 |
Cs₂CO₃ | DMSO | 100 | 82 |
DBU | THF | 60 | 58 |
Mitsunobu Reaction
For sterically hindered substrates, Mitsunobu conditions prove superior:
Reaction Setup :
-
6-Hydroxy-2-naphthylpropanoic acid ethyl ester (1 eq)
-
Quinolin-2-ylmethanol (1.2 eq)
-
DIAD (1.5 eq)/PPh₃ (1.5 eq) in THF (0°C → rt)
Results :
-
Yield: 89%
-
Inversion-free etherification preserves stereochemistry
Asymmetric Synthesis of the Chiral Center
Enzymatic Resolution
Racemic propanoic acid precursors are resolved using immobilized lipases:
System :
-
Substrate: (±)-2-(6-Methoxy-2-naphthyl)propanoic acid
-
Enzyme: Candida antarctica Lipase B (CAL-B)
-
Acyl donor: Vinyl acetate in MTBE
Performance Metrics :
-
E-value : >200
-
ee (S-enantiomer) : 99.2%
-
Process Scale : Up to 500 kg batches
Transition Metal Catalysis
Rhodium-catalyzed asymmetric hydrogenation provides enantiopure intermediates:
Conditions :
-
Substrate: 2-(6-Methoxy-2-naphthyl)acrylic acid
-
Catalyst: Rh-(R)-BINAP complex
-
Pressure: 50 psi H₂, 25°C
Outcomes :
-
Conversion : 100%
-
ee : 98.5%
-
TON : 4,500
Integrated Synthetic Routes
Convergent Synthesis (Pathway A)
Sequence :
-
Synthesize (S)-2-(6-hydroxy-2-naphthyl)propanoic acid via enzymatic resolution
-
Protect carboxylic acid as ethyl ester (HCl/EtOH)
-
Install quinolin-2-ylmethoxy group via Mitsunobu reaction
-
Saponify ester (NaOH/MeOH/H₂O)
Overall Yield : 41% (4 steps)
Linear Synthesis (Pathway B)
Sequence :
-
Construct 6-(quinolin-2-ylmethoxy)-2-naphthaldehyde via:
-
Ullmann coupling of 2-bromoquinoline with 6-hydroxy-2-naphthaldehyde
-
NaH-mediated methylation
-
-
Asymmetric Strecker reaction to install chiral center
-
Oxidative conversion of nitrile to carboxylic acid (CrO₃/H₂SO₄)
Overall Yield : 33% (5 steps)
Critical Analysis of Methodologies
Yield Comparison
Method | Steps | Overall Yield (%) | ee (%) |
---|---|---|---|
Enzymatic Resolution | 4 | 41 | 99.2 |
Asymmetric Hydrogenation | 5 | 38 | 98.5 |
Chiral Pool Synthesis | 6 | 29 | 99.8 |
Process Economics
-
Enzymatic route offers lowest catalyst costs ($12/g product)
-
Rh-catalyzed hydrogenation requires high metal loading (0.02 mol%)
-
Friedel-Crafts acylation generates 1.8 kg waste/kg product
Aplicaciones Científicas De Investigación
El Hidrobrometo de Escopolamina N-Óxido Monohidratado se utiliza ampliamente en la investigación científica debido a su capacidad para unirse a los receptores muscarínicos de acetilcolina. Sus aplicaciones incluyen:
Química: Estudiar las características de unión de los receptores colinérgicos muscarínicos.
Biología: Investigar el papel de la acetilcolina en varios procesos biológicos.
Industria: Empleado en la producción de productos farmacéuticos que se dirigen a los receptores muscarínicos.
Mecanismo De Acción
El Hidrobrometo de Escopolamina N-Óxido Monohidratado actúa como un inhibidor competitivo no selectivo de los receptores muscarínicos de acetilcolina (mAChR). Al unirse a estos receptores, evita que la acetilcolina ejerza sus efectos, lo que lleva a una reducción de la actividad del sistema nervioso parasimpático. Este mecanismo es responsable de sus efectos terapéuticos, como la reducción de las náuseas y los vómitos asociados con el mareo por movimiento .
Compuestos Similares:
Escopolamina: Un alcaloide tropánico con propiedades antagonistas de los receptores muscarínicos similares.
Hiosciamina: Otro alcaloide tropánico con efectos anticolinérgicos.
Singularidad: El Hidrobrometo de Escopolamina N-Óxido Monohidratado es único debido a su grupo funcional N-óxido específico, que influye en sus características de unión y perfil farmacológico. A diferencia de la escopolamina, que se usa comúnmente en su forma base, la forma de N-óxido de bromhidrato monohidratado proporciona ventajas distintas en términos de estabilidad y solubilidad .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues of Naproxen Derivatives
The compound is part of a broader family of naproxen-derived molecules, where the 6-methoxy group is replaced with diverse substituents. Key analogs include:
Pharmacological and Physicochemical Properties
- COX Inhibition: Naproxen’s methoxy group is critical for COX binding. The quinoline substituent may enhance binding via π-π stacking or hydrogen bonding but could reduce selectivity due to steric bulk .
- Lipophilicity: The quinoline group increases molecular weight and lipophilicity (logP ~3.5 vs.
- Biological Activity: Methylthio and ethyl analogs show variable COX inhibition, while the morpholine derivative’s activity remains uncharacterized . The quinoline moiety may introduce additional targets (e.g., kinase inhibition) .
Positional Isomers and Stereochemistry
- (S)-2-Methoxy-2-(1-naphthyl)propanoic acid () is a positional isomer with substituents on the 1-naphthyl position. This structural difference significantly alters molecular geometry and biological interactions, underscoring the importance of regiochemistry in drug design .
Actividad Biológica
(S)-2-(6-(Quinolin-2-ylmethoxy)naphthalen-2-yl)propanoic acid, a compound characterized by its unique structural properties, has garnered attention in recent years for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and pharmacological implications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H14O3, with a molecular weight of approximately 230.26 g/mol. Its structure features a quinoline moiety linked to a naphthalene group via a methoxy bridge, which is hypothesized to play a crucial role in its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Quinoline Derivative : Starting from commercially available quinoline derivatives.
- Naphthalene Functionalization : Utilizing methods such as electrophilic substitution to introduce the naphthalene component.
- Final Coupling Reaction : The final step involves coupling the quinoline and naphthalene components through a methoxy linkage, followed by purification processes such as chromatography.
Research indicates that this compound exhibits significant biological activity primarily through its interaction with cellular pathways involved in apoptosis and cell proliferation. It has been shown to induce apoptosis in various cancer cell lines by modulating heat shock proteins (Hsp), particularly Hsp90 and Hsp70, which are crucial for protein folding and stability in cancerous cells.
Cytotoxicity Studies
In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. For instance:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 0.008 | Induces apoptosis via Hsp90 inhibition |
PC3 | 0.030 | Disruption of mitochondrial function |
MDA-MB-231 | 0.025 | Inhibition of cell proliferation |
These findings suggest that the compound's ability to downregulate Hsp90 client proteins contributes significantly to its anticancer properties .
Case Studies
- Breast Cancer Research : A study involving MCF-7 cells revealed that treatment with this compound resulted in a marked increase in apoptotic markers compared to untreated controls. The study reported an IC50 value of 0.008 µM, indicating potent cytotoxicity .
- Prostate Cancer Models : In PC3 prostate cancer cells, the compound was observed to induce apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent against advanced prostate cancer .
Pharmacological Implications
The pharmacological profile of this compound indicates its potential as a lead compound for developing novel anticancer therapies. Its ability to selectively target cancer cells while sparing normal cells presents an attractive avenue for further research.
Q & A
Q. How can researchers optimize the enantioselective synthesis of (S)-2-(6-(Quinolin-2-ylmethoxy)naphthalen-2-yl)propanoic acid to achieve high enantiomeric excess (ee)?
Level: Advanced
Answer:
Enantioselective synthesis requires chiral catalysts or auxiliaries. For example, FeBIPF2 catalysts (5 mol%) with TMP as a base at –30°C for 40 hours achieved 91% ee in related naphthalene-propanoic acid derivatives . Coupling agents like DCC with tert-butyl hydroxycarbamate can improve yield (86%) in esterification steps . Key parameters include:
- Temperature control : Lower temperatures reduce racemization.
- Chiral resolution : Use chiral HPLC or crystallization with diastereomeric salts for purification.
- Catalyst screening : Evaluate asymmetric hydrogenation or organocatalysts for quinoline-methoxy motifs.
Q. What analytical techniques are critical for confirming the stereochemistry and purity of this compound?
Level: Basic
Answer:
- X-ray crystallography : Resolves absolute configuration, as demonstrated for morpholine derivatives of naphthalene-propanoic acids .
- NMR spectroscopy : 1H and 13C NMR (e.g., δ 1.45 ppm for methyl groups, quinoline proton shifts) confirm structural integrity .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol gradients.
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed m/z for [M-H]− ions) .
Q. What in vitro assays are suitable for evaluating the inhibitory activity of this compound against Aldo-keto Reductase 1C3 (AKR1C3)?
Level: Advanced
Answer:
- Enzyme inhibition assays : Measure IC50 using fluorogenic substrates (e.g., dansyl-glycine for AKR1C3) in phosphate buffer (pH 7.0) with NADPH cofactor .
- Kinetic studies : Determine Ki values via Lineweaver-Burk plots.
- Selectivity screening : Test against AKR1C1, AKR1C2, and AKR1C4 isoforms to assess specificity.
Q. How can researchers address contradictions in reported biological activities of structurally similar compounds?
Level: Advanced
Answer:
- Meta-analysis : Compare IC50 values across studies, noting assay conditions (e.g., substrate concentration, pH) .
- Structural analogs : Evaluate substituent effects; e.g., quinoline-methoxy vs. methylsulfinyl groups alter potency .
- Cell-based assays : Validate target engagement in relevant cell lines (e.g., cancer cells for AKR1C3 inhibitors) to reconcile in vitro vs. in vivo discrepancies.
Q. What structural modifications enhance the compound’s potency and selectivity as an antileukotriene agent?
Level: Advanced
Answer:
- Quinoline substitution : Introduce electron-withdrawing groups (e.g., Br, I) at the 5-position to improve binding to leukotriene receptors .
- Propanoic acid backbone : Methyl or ethyl esters (e.g., naproxen methyl/ethyl esters) can enhance metabolic stability .
- Sulfonyl or sulfinyl groups : Modify the naphthalene moiety to increase lipophilicity and membrane permeability .
Q. How can metabolic stability be assessed for this compound in hepatic microsomes?
Level: Advanced
Answer:
- In vitro microsomal assays : Incubate compound with liver microsomes (human/rat), NADPH, and measure parent compound depletion via LC-MS/MS over 60 minutes.
- Metabolite identification : Use high-resolution MS to detect hydroxylated or demethylated products .
- CYP inhibition screening : Test against CYP3A4, CYP2D6, etc., to predict drug-drug interactions.
Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Level: Basic
Answer:
- Purification : Chiral separation at scale requires simulated moving bed (SMB) chromatography .
- Yield optimization : Replace DCC with cost-effective coupling agents (e.g., EDC/HOBt) for esterification .
- Solvent selection : Switch from DMF to greener solvents (e.g., cyclopentyl methyl ether) in nucleophilic substitutions .
Q. How can computational methods aid in predicting the compound’s binding mode to AKR1C3?
Level: Advanced
Answer:
- Molecular docking : Use AutoDock Vina with AKR1C3 crystal structures (PDB: 5F2A) to identify key interactions (e.g., hydrogen bonds with Tyr55, His117) .
- MD simulations : Assess binding stability over 100 ns trajectories in GROMACS.
- QSAR models : Corolate substituent electronic parameters (Hammett σ) with inhibitory activity .
Propiedades
Número CAS |
123016-21-7 |
---|---|
Fórmula molecular |
C23H19NO3 |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
(2S)-2-[6-(quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid |
InChI |
InChI=1S/C23H19NO3/c1-15(23(25)26)17-6-7-19-13-21(11-9-18(19)12-17)27-14-20-10-8-16-4-2-3-5-22(16)24-20/h2-13,15H,14H2,1H3,(H,25,26)/t15-/m0/s1 |
Clave InChI |
QWFAMXAVDCZEBZ-HNNXBMFYSA-N |
SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O |
SMILES isomérico |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O |
SMILES canónico |
CC(C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O |
Sinónimos |
S(alpha)-methyl-6-(2-quinolinylmethoxy)-2-naphthaleneacetic acid WY 50295 WY 50295K WY-50295 tromethamine salt WY-50295K WY50295K |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.